molecular formula C21H22N2O5S2 B2864705 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919862-39-8

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2864705
CAS RN: 919862-39-8
M. Wt: 446.54
InChI Key: LCIHSGNQMXSCPP-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTB and is synthesized using specific methods. Its mechanism of action and biochemical and physiological effects have been studied, and it has shown promising results in scientific research applications.

Scientific Research Applications

Phytochemical Research

This compound is part of the phytochemical database IMPPAT, which is a significant resource for the study of Indian medicinal plants and their phytochemicals . Researchers can explore the therapeutic uses of these phytochemicals and their associations with different plant parts, aiding in the discovery of natural product-based drugs.

Cheminformatics

The IMPPAT database provides two-dimensional (2D) and three-dimensional (3D) chemical structures of phytochemicals, including our compound of interest . This allows for the application of cheminformatics tools to compute physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Drug Discovery

The compound’s presence in databases like IMPPAT facilitates its use in drug discovery efforts . Its detailed chemical structure information enables researchers to assess its potential as a lead compound in the development of new medications.

Therapeutic Action Elucidation

IMPPAT aims to elucidate the mechanistic links between phytochemicals and their therapeutic actions . Our compound could be studied to understand its role in traditional medicine and how it can be applied in modern therapeutic contexts.

Scaffold Analysis

The database allows for the exploration of molecular scaffolds, which are core structures that can be used as a starting point for the design of new drugs . The compound’s unique scaffold could be analyzed for its potential in creating novel therapeutic agents.

Natural Product Research

Given the compound’s inclusion in a database focused on Indian medicinal plants, it is likely to be a subject of research in the context of natural products . Studies could focus on its extraction, isolation, and synthesis from natural sources, as well as its bioactivity.

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-5-6-15(10-16)20(24)23-21-22-17(12-29-21)14-8-9-18(27-3)19(11-14)28-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIHSGNQMXSCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

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